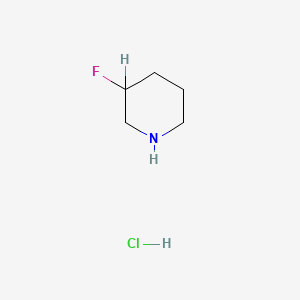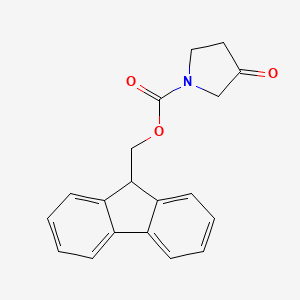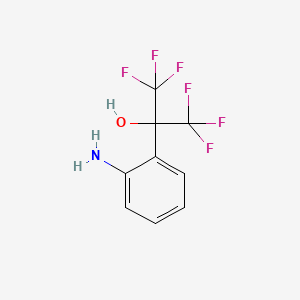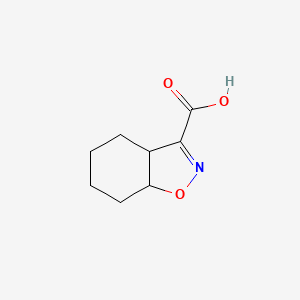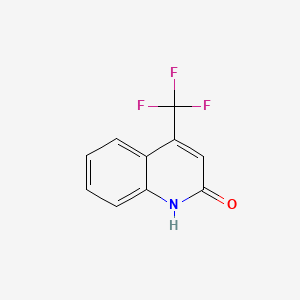![molecular formula C13H10F3N B1334235 3-[4-(Trifluormethyl)phenyl]anilin CAS No. 400747-98-0](/img/structure/B1334235.png)
3-[4-(Trifluormethyl)phenyl]anilin
Übersicht
Beschreibung
3-[4-(Trifluoromethyl)phenyl]aniline is a useful research compound. Its molecular formula is C13H10F3N and its molecular weight is 237.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(Trifluoromethyl)phenyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molekular geprägte Polymere
Diese Verbindung wird bei der Herstellung von molekular geprägten Polymeren verwendet, die für die spezifische Erkennung von Molekülen konzipiert sind. Die Anwesenheit der –PhCF3-Gruppe ist besonders nützlich für die Abscheidung von Thiophenderivaten durch elektrochemische Oxidation auf Elektrodenoberflächen .
Pestizidsynthese
3-[4-(Trifluormethyl)phenyl]anilin: ist ein Schlüsselzwischenprodukt bei der Synthese von Fipronil, einem weit verbreiteten Insektizid. Es wurde hinsichtlich seines Stoffwechselwegs in Ratten und seiner Auswirkungen unter Verwendung von Isotopenmarkierung untersucht .
Antimikrobielle Aktivität
Derivate dieser Verbindung wurden synthetisiert und auf ihre antimikrobielle Aktivität, insbesondere gegen bedrohliche bakterielle Krankheitserreger wie Enterokokken und Methicillin-resistente S. aureus (MRSA) , bewertet.
Krebstherapie
Die Trifluormethylgruppe wurde als Bestandteil bestimmter Verbindungen von der FDA für die Verwendung in der Krebstherapie zugelassen. So wird beispielsweise Sorafenib, das eine ähnliche Trifluormethylphenylstruktur enthält, zur Behandlung von fortgeschrittenem hepatozellulärem Karzinom eingesetzt .
Antifungal- und Insektizide
Studien haben gezeigt, dass Trifluormethylpyrimidinderivate, die eine Amidgruppe enthalten und strukturell mit This compound verwandt sind, signifikante antifungale und insektizide Eigenschaften aufweisen, die für den Pflanzenschutz nützlich sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .
Mode of Action
The trifluoromethyl group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . It can enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical processes due to their unique properties .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drugs, which may influence their bioavailability .
Result of Action
The presence of the trifluoromethyl group can modulate the bioactivity of compounds, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[4-(Trifluoromethyl)phenyl]aniline. For instance, the trifluoromethyl group can enhance the stability of compounds under physiological conditions . .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCKIULIJLTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960532 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-98-0 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



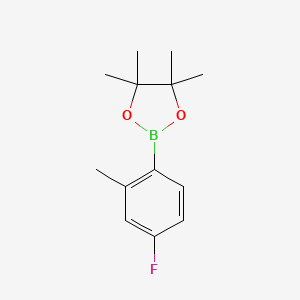
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
![2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B1334161.png)

